molecular formula C21H38O4 B12396133 acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate

acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate

Cat. No.: B12396133
M. Wt: 354.5 g/mol
InChI Key: YEAOWCLZQFOSDH-PCTXUAJWSA-N
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Description

Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate is a complex organic compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate typically involves multiple steps, including the formation of the hydroxyl group and the introduction of the acetyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may produce a fully saturated compound.

Scientific Research Applications

Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other molecules. The hydroxyl group and double bond can also interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate include other fatty acid derivatives and acetylated molecules. These compounds may share some chemical properties but differ in their specific functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate

InChI

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(23)17-14-11-9-7-8-10-12-15-18(2)21(24)25-19(3)22/h11,14,18,20,23H,4-10,12-13,15-17H2,1-3H3/b14-11-/t18?,20-/m1/s1

InChI Key

YEAOWCLZQFOSDH-PCTXUAJWSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCC(C)C(=O)OC(=O)C)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCC(C)C(=O)OC(=O)C)O

Origin of Product

United States

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